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Compound of Interest

Compound Name: Boc-D-Phe(4-Cl)-OH

Cat. No.: B558672 Get Quote

In-Depth Technical Guide: Boc-D-Phe(4-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-tert-Butoxycarbonyl-D-4-

chlorophenylalanine (Boc-D-Phe(4-Cl)-OH), a critical unnatural amino acid derivative used in

the development of peptide-based therapeutics. This document covers its core

physicochemical properties, detailed experimental protocols for its synthesis and incorporation

into peptides, and its application in antagonizing the Luteinizing Hormone-Releasing Hormone

(LHRH) signaling pathway.

Core Compound Data: Boc-D-Phe(4-Cl)-OH
The fundamental properties of Boc-D-Phe(4-Cl)-OH are summarized below, providing

essential information for its handling, storage, and use in chemical synthesis.
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Property Value Citations

CAS Number 57292-44-1 [1]

Molecular Weight 299.75 g/mol [1]

Molecular Formula C₁₄H₁₈ClNO₄

Synonyms
Boc-4-chloro-D-phenylalanine,

Boc-D-p-chlorophenylalanine
[1]

Appearance White to off-white solid

Melting Point ~110 °C [1]

Optical Activity
[α]20/D −26±2°, c = 1% in ethyl

acetate
[1]

Storage

Powder: -20°C (3 years), 4°C

(2 years). In solvent: -80°C (6

months)

Solubility

Soluble in DMSO, DCM, DMF,

NMP, and other common

organic solvents

Application in Drug Development: LHRH
Antagonists
Boc-D-Phe(4-Cl)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of

potent antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH), also known as

Gonadotropin-Releasing Hormone (GnRH). The incorporation of the D-4-chlorophenylalanine

residue at position 2 of the native LHRH decapeptide sequence is a well-established strategy

to enhance enzymatic stability and receptor binding affinity, leading to potent antagonistic

activity.[2][3][4]

These antagonists, such as Cetrorelix, work by competitively blocking the LHRH receptor in the

pituitary gland.[4] This immediate inhibition prevents the release of luteinizing hormone (LH)

and follicle-stimulating hormone (FSH), thereby suppressing the production of testosterone and
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estrogen. This mechanism of action is crucial in the treatment of hormone-dependent cancers,

such as prostate and breast cancer, and in assisted reproduction technologies.[4]

LHRH/GnRH Signaling Pathway
The LHRH receptor is a G-protein coupled receptor (GPCR). Upon binding of the native LHRH,

the receptor activates a signaling cascade involving Gαq/11, leading to the stimulation of

phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG),

and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).

This cascade culminates in the synthesis and release of LH and FSH. LHRH antagonists

containing D-Phe(4-Cl) block the initial receptor binding step, thereby inhibiting the entire

downstream pathway.
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Caption: LHRH Receptor Signaling and Antagonist Inhibition.

Experimental Protocols
Protocol 1: Synthesis of Boc-D-Phe(4-Cl)-OH
This procedure is a standard method for the N-terminal protection of an amino acid using di-

tert-butyl dicarbonate (Boc₂O).[5]

Materials:

D-4-chlorophenylalanine
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Di-tert-butyl dicarbonate (Boc₂O)

Dioxane

Water

Sodium hydroxide (NaOH) solution (1N)

Potassium hydrogen sulfate (KHSO₄) solution

Ethyl acetate or Diethyl ether

Anhydrous sodium sulfate or magnesium sulfate

Hexane or Pentane

Procedure:

Dissolution: Dissolve D-4-chlorophenylalanine in a 1:1 mixture of dioxane and water. Add 1

equivalent of 1N NaOH solution to create a basic environment (pH ~12-12.5).

Boc Protection: Add a slight excess (e.g., 1.05-1.1 equivalents) of di-tert-butyl dicarbonate to

the stirred solution. The reaction is typically exothermic initially and is then stirred at room

temperature. The reaction progress can be monitored by TLC.

Acidification: After the reaction is complete, cool the mixture in an ice bath (0-5°C). Carefully

acidify the solution to pH 1-1.5 by adding a cold aqueous solution of potassium hydrogen

sulfate. This step will be accompanied by the evolution of CO₂ gas.

Extraction: Extract the acidified mixture with several portions of ethyl acetate or diethyl ether.

Washing and Drying: Combine the organic layers and wash them twice with water. Dry the

organic phase over anhydrous sodium sulfate or magnesium sulfate, and then filter.

Isolation: Remove the solvent under reduced pressure using a rotary evaporator at a bath

temperature not exceeding 30°C. The remaining oil or solid is the crude product.
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Crystallization: Triturate the crude product with hexane or pentane. Allow the mixture to

stand, promoting crystallization. Collect the white precipitate by filtration, wash with cold

pentane, and dry under vacuum to yield pure Boc-D-Phe(4-Cl)-OH.[5]

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis
(SPPS) of an LHRH Antagonist
This section outlines a generalized workflow for the manual solid-phase synthesis of a peptide

antagonist, such as [Ac-D-Nal(2)¹, D-Phe(4Cl)², D-Pal(3)³, D-Cit⁶, D-Ala¹⁰]-LHRH (Cetrorelix),

using the Boc/Bzl strategy.[4][6][7]

Materials:

MBHA or BHA resin

Boc-protected amino acids (including Boc-D-Phe(4-Cl)-OH) with appropriate side-chain

protection (e.g., Bzl-based groups)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Diisopropylethylamine (DIEA)

Coupling reagents (e.g., HBTU/HOBt or DCC)

Anhydrous Hydrogen Fluoride (HF) for final cleavage (Caution: Extremely hazardous)

Scavengers (e.g., anisole, p-cresol)

Workflow: The synthesis consists of repeated cycles of deprotection, neutralization, and

coupling for each amino acid in the sequence, starting from the C-terminus.
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Start: Resin Swelling
(e.g., MBHA Resin in DCM)

1. Boc Deprotection
(50% TFA in DCM, ~20-30 min)

2. Washing
(DCM, IPA)

3. Neutralization
(10% DIEA in DCM, 2x10 min)

4. Washing
(DCM)

5. Amino Acid Coupling
Activate Boc-AA (e.g., Boc-D-Phe(4-Cl)-OH)

with HBTU/DIEA in DMF.
Add to resin, couple for 1-2h.

6. Washing
(DMF, DCM)

Repeat for next
amino acid?

Yes

Final Cleavage
(Anhydrous HF with scavengers)

No (Sequence Complete)

Purification & Analysis
(RP-HPLC, Mass Spec.)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b558672?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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